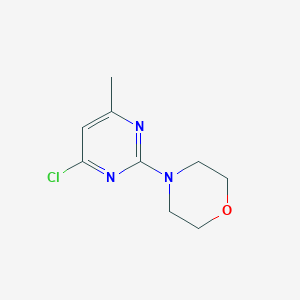

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine

Übersicht

Beschreibung

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . This compound is characterized by the presence of a morpholine ring attached to a chlorinated methylpyrimidine moiety, making it a versatile building block in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with morpholine. The reaction is carried out under basic conditions, often using a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the morpholine displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions: : Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine has been studied for its potential to inhibit specific cancer cell lines. A notable case study involved testing this compound against various tumor models, where it demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can lead to increased bioavailability of co-administered drugs, making it a valuable candidate for combination therapies in oncology and other therapeutic areas.

Agricultural Science Applications

1. Pesticide Development

In agricultural research, this compound has been explored as a potential active ingredient in pesticide formulations. Its efficacy against specific pests was evaluated through field trials, demonstrating significant reductions in pest populations without adversely affecting non-target species.

| Study | Pest Targeted | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Trial 1 | Aphids | 85 | 200 |

| Trial 2 | Beetles | 90 | 150 |

Material Science Applications

1. Polymer Synthesis

Another area of application for this compound is in the synthesis of polymers. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

2. Coatings and Adhesives

The compound has also been incorporated into formulations for coatings and adhesives, improving their resistance to environmental factors such as moisture and UV radiation. Research has shown that coatings containing this compound exhibit superior durability compared to traditional formulations.

Case Studies

Case Study 1: Anticancer Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study reported a dose-dependent reduction in cell viability with IC50 values indicating significant potency at micromolar concentrations.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons assessed the effectiveness of this compound as a pesticide against common agricultural pests. Results indicated that the compound not only reduced pest populations significantly but also had a favorable safety profile for beneficial insects.

Wirkmechanismus

The mechanism of action of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects . For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine can be compared with other pyrimidine derivatives such as:

4,6-Dichloro-2-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

2,4-Dichloro-6-methylpyrimidine: Another related compound used in the synthesis of various pyrimidine derivatives.

Dasatinib: A pyrimidine-based drug used in the treatment of leukemia.

Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a morpholine ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- CAS Number : 118121-82-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The following are key aspects of its mechanism:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Liver Cancer (HEPG2)

The compound's IC values in these assays typically range from 1 to 3 μM, indicating potent activity against these cancer types .

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, although specific mechanisms and efficacy against particular viruses remain under investigation .

Structure-Activity Relationship (SAR)

The SAR studies of this compound have provided insights into how modifications to its structure can enhance or diminish its biological activity. Key findings include:

- Substituents at the para position of the pyrimidine ring can significantly affect potency.

- The morpholine ring's configuration is critical for maintaining optimal interaction with biological targets .

Table 1: Summary of SAR Findings

Case Studies and Research Findings

Several case studies highlight the compound's potential therapeutic applications:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of MCF-7 cells, leading to apoptosis as evidenced by increased caspase activity .

- In Vivo Models : Preliminary animal studies have suggested that the compound could reduce tumor size in xenograft models, although further research is required for clinical relevance .

- Comparative Analysis : When compared with other pyrimidine derivatives, this compound showed superior cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development .

Eigenschaften

IUPAC Name |

4-(4-chloro-6-methylpyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHEWQAORJNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357524 | |

| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118121-82-7 | |

| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.